molecular formula C8H18ClNO2 B2433736 Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride CAS No. 2173637-86-8

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

Cat. No. B2433736
CAS RN: 2173637-86-8
M. Wt: 195.69
InChI Key: FJQJKRDVRXUQMY-UOERWJHTSA-N
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Description

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is often referred to as L-AMCHA. This compound has a wide range of applications in the field of biochemistry and is used to study the mechanisms of various biological processes.

Scientific Research Applications

Thermosensitive Properties and Biomedical Applications

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride has been investigated for its potential in biomedical applications, especially due to its thermosensitive properties. A study synthesized a series of phosphazene derivatives bearing amino acid esters, including methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, to explore their thermosensitive behaviors in aqueous solutions. The study found that the lower critical solution temperatures (LCSTs) of certain compounds were around body temperature, highlighting their potential for biomedical applications. The compounds exhibited hydrolytic degradation to harmless products such as amino acids, phosphates, and ammonium salts (Uslu et al., 2017).

Cyclodepsipeptides and Marine Biology

The compound has also been found in nature, particularly in marine biology. For instance, it was identified in new beta-amino acid-containing cyclic depsipeptides, termed ulongamides, isolated from cyanobacteria collections in Palau. The stereochemistry of the beta-amino acid moiety, including 3-amino-2-methylhexanoic acid, was determined through advanced Marfey analysis (Luesch et al., 2002).

Synthetic Applications

The compound has also seen interest in the field of organic synthesis. Studies have demonstrated methods for synthesizing amino acid methyl esters, including methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, showcasing its relevance in the synthesis of various organic compounds (Li & Sha, 2008).

properties

IUPAC Name

methyl (3R,4S)-3-amino-4-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-6(2)7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQJKRDVRXUQMY-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

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